Penilloic Acids of Nafcillin

Descripción

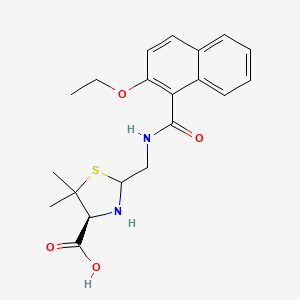

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZZRUECRWKAX-LWKPJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Formation and Chemical Transformation

Hydrolytic Pathways Leading to Penicilloic Acid Intermediates

The opening of the strained β-lactam ring in nafcillin (B1677895) is the critical first step in the degradation pathway leading to penilloic acids. wikipedia.orgalliedacademies.org This hydrolysis can be catalyzed by acids, bases, or enzymes. alliedacademies.orgnih.govuobasrah.edu.iq

In acidic environments (pH < 3), nafcillin is susceptible to hydrolysis, although it is considered more acid-stable than some other penicillins like penicillin G. uobasrah.edu.iquomus.edu.iq The proton-catalyzed hydrolysis of penicillins to yield penicilloic acids is a well-documented phenomenon. nih.govuobasrah.edu.iq The process is initiated by the protonation of the β-lactam nitrogen, which increases the electrophilicity of the lactam carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the acyl oxygen atom on the β-lactam carbonyl carbon. scribd.com This leads to the opening of the β-lactam ring and the formation of the corresponding penicilloic acid of nafcillin. arkat-usa.org In strongly acidic solutions, this can be followed by a series of complex reactions leading to various inactive degradation products. uobasrah.edu.iqscribd.com

Under weakly acidic to alkaline conditions, the primary degradation product of penicillin hydrolysis is penicilloic acid. uobasrah.edu.iq Base-catalyzed hydrolysis rates are significantly greater than those observed under acidic or neutral pH conditions. nih.gov The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl group, leading to the opening of the ring and the formation of the penicilloic acid derivative. uomus.edu.iqmdpi.com Studies have shown that in alkaline conditions, penicilloic acid is the major product, which can then undergo decarboxylation to form penilloic acid. alliedacademies.org Even at neutral pH, the β-lactam ring is susceptible to hydrolytic opening, a process that can be influenced by temperature. alliedacademies.orgnih.govresearchgate.net

The most significant mechanism of penicillin resistance in bacteria is the production of β-lactamase enzymes, which catalyze the hydrolytic opening of the β-lactam ring to form inactive penicilloic acids. uobasrah.edu.iquomus.edu.iq While nafcillin is designed to be resistant to many staphylococcal β-lactamases, it is not entirely impervious to all classes of these enzymes. patsnap.comdrugbank.com

Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D. researchgate.net Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis. researchgate.netresearchgate.net Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. researchgate.net The bulky side chain of nafcillin provides steric hindrance that protects it from many common β-lactamases. uomus.edu.iqresearchgate.net However, some β-lactamases, such as the OXA-type (class D) enzymes, are characterized by their ability to hydrolyze oxacillin (B1211168) and related anti-staphylococcal penicillins. wikipedia.org

Enzymatic Hydrolysis by Beta-Lactamases

Role of Specific Beta-Lactamase Classes

Subsequent Transformations and Rearrangements to Penilloic Acids

Following the initial hydrolytic opening of the β-lactam ring to form the penicilloic acid of nafcillin, this intermediate can undergo further chemical transformations. One of the key subsequent reactions is decarboxylation, particularly under acidic conditions, which leads to the formation of the corresponding penilloic acid. alliedacademies.orgscribd.com Research has identified the penicilloic acid of nafcillin and penilloic acids of nafcillin-1 and 2 as known degradation impurities. arkat-usa.org The formation of these degradation products often involves the hydrolytic opening of the β-lactam ring followed by rearrangement of the penicillin moiety. semanticscholar.org

Decarboxylation of Penicilloic Acids to Penilloic Acids

The formation of penilloic acids from nafcillin proceeds through an initial hydrolysis of the β-lactam ring to form penicilloic acid. This reaction can be catalyzed by β-lactamase enzymes or occur under alkaline conditions. alliedacademies.orguobasrah.edu.iq The resulting penicilloic acid is unstable and can undergo decarboxylation, particularly when heated, to yield penilloic acid. alliedacademies.orgscribd.com This process involves the removal of a carboxyl group. google.com

Epimerization Processes Involving Penicilloic and Penilloic Acids

During the degradation of penicillins, epimerization at the C-5 position can occur. The decarboxylation of penicilloic acids to penilloic acids has been observed to proceed with epimerization. smolecule.comnih.gov This results in the formation of different stereoisomers of penilloic acid. For instance, with benzylpenicillin, the decarboxylation of D-benzylpenicilloic acid leads to the formation of two epimers of D-benzylpenilloic acid. researchgate.net The epimerization of benzylpenicilloic acid in alkaline conditions has been shown to proceed through an imine tautomer of penamaldic acid, eventually favoring the 5S,6R-epimer at equilibrium. nih.gov High-field nuclear magnetic resonance spectroscopy is a technique that can be used to distinguish between these epimers. smolecule.comnih.gov

Formation of Other Key Degradation Intermediates

Under strongly acidic conditions (pH < 3), nafcillin can undergo a rearrangement to form penicillenic acid. uobasrah.edu.iqcopbela.org This pathway is initiated by the protonation of the β-lactam nitrogen, followed by a nucleophilic attack of the acyl oxygen on the β-lactam carbonyl carbon. The subsequent opening of the β-lactam ring destabilizes the thiazolidine (B150603) ring, which then opens to form penicillenic acid. copbela.org Penicillenic acid is a short-lived intermediate that can further degrade into other products. acs.orgresearchgate.net

Penaldic acid is another intermediate in the degradation pathway of penicillins. scribd.com It can be formed and subsequently lead to the formation of penilloaldehyde (B3061144). scribd.compku.edu.cn The conversion of penicilloic acid to penilloaldehyde involves enzymatic steps, including the decarboxylation to penilloic acid followed by oxidative deamination or dehydrogenation. smolecule.com

Penicillenic Acid Pathway

Dimerization and Polymerization Reactions of Nafcillin Degradation Products

Degradation products of penicillins, including nafcillin, can undergo dimerization and polymerization. acs.org A new degradation impurity of nafcillin has been identified as a dimer with the elemental composition C36H37N3O9S. nih.gov The formation of this dimer is thought to occur through the hydrolytic opening of the β-lactam ring, rearrangement of the penicillin moiety, and subsequent intramolecular cleavage of another nafcillin molecule's β-lactam by a thiol group. nih.gov In general, penicillins with a free amino group in the side chain can also dimerize through reactions between the amino group and the β-lactam ring or the carboxyl group. researchgate.net

Data Tables

Table 1: Key Degradation Intermediates of Nafcillin

| Intermediate | Formation Pathway |

| Penicilloic Acid | Hydrolysis of the β-lactam ring alliedacademies.orguobasrah.edu.iq |

| Penilloic Acid | Decarboxylation of penicilloic acid alliedacademies.orgscribd.com |

| Penicillenic Acid | Rearrangement under strongly acidic conditions uobasrah.edu.iqcopbela.org |

| Penaldic Acid | Intermediate from penicillin degradation scribd.com |

| Penilloaldehyde | Formed from penilloic acid smolecule.compku.edu.cn |

| Nafcillin Dimer | Dimerization of degradation products nih.gov |

Structural Elucidation Methodologies for Penilloic Acids of Nafcillin

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure by measuring the interaction of molecules with electromagnetic radiation. For the penilloic acids of nafcillin (B1677895), these techniques are indispensable for confirming the opening of the β-lactam ring and the subsequent chemical transformations.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra form the foundation of structural analysis. Proton (¹H) NMR provides information on the number and type of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule.

In the context of nafcillin's degradation to penilloic acids, significant changes are observed in the NMR spectra. The hydrolysis of the β-lactam ring to form the intermediate penicilloic acid, followed by decarboxylation to the penilloic acid, alters the chemical environment of nearby protons and carbons. For instance, substantial downfield chemical shifts for protons and carbons at positions adjacent to the former β-lactam ring are indicative of its opening. nih.gov The disappearance of the characteristic signals for the β-lactam protons and carbons and the appearance of new signals corresponding to the rearranged thiazolidine (B150603) ring structure are key identifiers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Nafcillin and a Degradation Product Analogous to Penilloic Acid Note: Data is illustrative and compiled from studies on nafcillin and its degradation products. nih.govsci-hub.se Exact shifts can vary with solvent and specific isomer.

| Atom Position | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) | Structural Significance of Shift Change |

| C2-H | ~4.5 - 4.8 | ~66 - 68 | Shift indicates change in thiazolidine ring conformation. |

| C3 (gem-dimethyl) | ~1.5, ~1.6 | ~27, ~31 | Generally stable, but slight shifts can occur. |

| C5-H | ~5.5 | ~67 - 69 | Significant shift upon β-lactam ring opening. nih.gov |

| C6-H | ~5.8 | ~58 - 60 | Significant shift upon β-lactam ring opening. nih.gov |

| Side Chain Protons | Various (aromatic, ethoxy) | Various | Generally less affected than the core structure. |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal the connectivity between atoms, which is crucial for assembling the molecular puzzle of the penilloic acid structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.commagritek.com For a nafcillin penilloic acid, COSY would be used to establish the proton-proton correlations within the thiazolidine ring and along the side chain, confirming the integrity of these fragments after the degradation process.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). researchgate.netmagritek.com This technique is essential for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, it would directly link the proton signal for C5-H to the carbon signal for C5.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique used to confirm the identity of nafcillin degradation products. arkat-usa.org

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, a critical step in identifying an unknown substance like a degradation product. arkat-usa.orgresearchgate.net For nafcillin penilloic acid (C₂₁H₂₄N₂O₆S), HRMS would be used to measure its monoisotopic mass and compare it to the theoretical value, confirming the elemental composition and differentiating it from other potential degradation products with different formulas. arkat-usa.orglgcstandards.com

Table 2: HRMS Data for Nafcillin Penilloic Acid

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) |

| Nafcillin Penilloic Acid | C₂₁H₂₄N₂O₆S | 433.1428 | Value obtained from experiment |

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.org An ion of interest (the precursor ion) is selected, fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. jst.go.jpchrom-china.com This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For nafcillin penilloic acid, MS/MS analysis is used to confirm the proposed structure by observing characteristic fragmentation pathways. arkat-usa.orgresearchgate.net Key fragmentations would include the loss of small neutral molecules (like H₂O or CO₂), cleavage of the amide bond connecting the side chain, and fragmentation of the thiazolidine ring. By analyzing these pieces, analysts can reconstruct the structure of the parent molecule and confirm the identity of the penilloic acid. arkat-usa.org

Table 3: Illustrative MS/MS Fragmentation of a Nafcillin Degradation Product Note: This table represents a plausible fragmentation pattern for a penilloic acid-type structure based on published data for related impurities. arkat-usa.org

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 688.23 | 670.22 | H₂O | Loss of a water molecule. |

| 688.23 | 433.14 | C₁₅H₁₅NO₄ | Cleavage of an amide bond at the thiazolidine ring. arkat-usa.org |

| 433.14 | 389.15 | CO₂ | Loss of carbon dioxide from a carboxylic acid group. arkat-usa.org |

| 670.22 | 199.07 | C₂₄H₂₃N₂O₄S | Common fragment corresponding to the 2-ethoxy-1-naphthoyl moiety. arkat-usa.org |

| 389.15 | 199.07 | C₁₀H₁₂NO₂S | Further fragmentation leading to the stable side-chain ion. arkat-usa.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of nafcillin and its degradation products, FTIR can provide key information about the structural changes that occur, such as the opening of the β-lactam ring and the formation of new functional groups.

When nafcillin degrades to its corresponding penilloic acid, the characteristic absorption band of the β-lactam carbonyl group disappears. This is a key indicator of the degradation process. A comparative analysis of the FTIR spectra of nafcillin and its degradation products reveals these changes. For instance, in a study of a thermal degradation impurity of nafcillin with proposed penilloic and penicilloic acid moieties, significant differences in the FTIR spectra were observed when compared to the parent nafcillin molecule nih.gov.

Table 1: Comparative FTIR Spectral Data of Nafcillin and a Degradation Impurity nih.gov

| Wavenumber (cm⁻¹) - Nafcillin | Assignment | Wavenumber (cm⁻¹) - Degradation Impurity | Assignment |

| 3533, 3351 (s) | N-H stretching | 3405 (br) | O-H and N-H stretching |

| 1763 (s) | β-lactam C=O stretching | - | Absence of β-lactam C=O |

| 1656 (s) | Amide I C=O stretching | 1649 (s) | Amide I C=O stretching |

| 1606, 1513 (s) | Aromatic C=C stretching | 1604, 1511 (s) | Aromatic C=C stretching |

| - | - | 1726 (m) | Carboxylic acid C=O stretching |

Note: This table is adapted from data presented for a degradation product of nafcillin, illustrating the types of spectral changes observed. The degradation product was suggested to contain both penilloic and penicilloic moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric systems within a molecule. The degradation of nafcillin to penilloic acid involves changes to the molecule's electronic structure, which can be detected by UV-Vis spectroscopy. The opening of the β-lactam ring and subsequent reactions alter the chromophores present in the molecule.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for the structural elucidation of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of structural elucidation, DFT calculations can be used to predict the geometry, spectroscopic properties, and relative energies of different possible structures of a degradation product.

For complex degradation products of nafcillin, DFT calculations have been successfully employed to support proposed structures derived from spectroscopic data. In one study, a novel thermal degradation impurity of nafcillin was characterized, and its proposed structure was further substantiated by DFT calculations researchgate.net. The calculations, performed using the Gaussian 09 program with the B3LYP functional, helped to confirm the molecular geometry and provided theoretical vibrational frequencies that could be correlated with experimental FTIR data researchgate.net. This approach provides a high degree of confidence in the assigned structure.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the degradation of nafcillin, molecular modeling can be used to visualize the transformation of the parent drug into its penilloic acid and other intermediates. These models can help in understanding the reaction mechanisms and the stereochemistry of the products. By simulating the degradation pathway, researchers can predict the most likely structures of intermediates and final products, which can then be targeted for isolation and experimental characterization.

Density Functional Theory (DFT) Calculations for Structural Confirmation

Chemical Derivatization and Controlled Degradation for Structural Confirmation

Controlled degradation studies and subsequent chemical derivatization of the resulting products are established methods for confirming molecular structures in pharmaceutical analysis.

The degradation of penicillins to penicilloic and subsequently to penilloic acids is a known chemical transformation that can be controlled by factors such as pH, temperature, and the presence of catalysts like β-lactamase enzymes nih.govinchem.org. By subjecting nafcillin to specific hydrolytic conditions (e.g., acidic or basic solutions at controlled temperatures), it is possible to promote the formation of its penilloic acid. For example, studies on other penicillins have shown that penilloic acid is a dominant degradation product in acidic conditions, while penicilloic acid is more prevalent in neutral to alkaline conditions nih.govuobasrah.edu.iq. One study on nafcillin involved subjecting the drug to thermal stress at 105°C, which led to the formation of a complex degradation product containing penilloic acid moieties nih.gov.

Once the penilloic acid is formed, its structure can be further confirmed by chemical derivatization. Derivatization involves reacting the target molecule with a reagent to produce a new compound with properties that are more amenable to a specific analytical technique. For instance, derivatization can be used to increase the volatility of a compound for gas chromatography or to introduce a fluorescent tag for highly sensitive detection in liquid chromatography libretexts.org. While specific derivatization reactions for nafcillin penilloic acid are not widely reported, general methods for derivatizing carboxylic acids and amines, both present in penilloic acids, are well-documented and could be applied for structural confirmation libretexts.org. For example, the reaction of penicillin G degradation products with monobromobimane (B13751) has been used to create fluorescent adducts for easier detection and identification acs.org.

Analytical Methodologies for the Detection and Quantification of Penilloic Acids of Nafcillin

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of nafcillin (B1677895) and its degradation products. Its high resolving power allows for the separation of structurally similar compounds within a complex mixture.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC methods offer versatility through the use of various detectors, each providing different levels of sensitivity and selectivity. The choice of detector depends on the specific requirements of the analysis, such as quantification, identification, or isolation of the penilloic acids of nafcillin.

High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection is a robust and widely used method for the routine quantification of nafcillin and its impurities. In studies of nafcillin degradation, a reversed-phase HPLC method with UV detection at 225 nm has been effectively used to monitor the formation of degradation products, including those related to penilloic acid. nih.govsemanticscholar.org These methods typically employ a C18 column and a gradient elution program to achieve separation.

One such method utilized a YMC ODS-AQ column (150 mm x 4.6 mm, 5 µm particle size) with the column oven maintained at 30°C. nih.govsemanticscholar.org The mobile phase consisted of a phosphate (B84403) buffer and acetonitrile (B52724), delivered in a gradient mode at a flow rate of 1.2 mL/min. nih.govsemanticscholar.org Under these conditions, various degradation products, including known impurities like the penicilloic acid of nafcillin and penilloic acids of nafcillin-1 and 2, can be separated and quantified based on their UV absorbance. arkat-usa.org For instance, in thermal degradation studies, the formation of impurities was monitored, with levels reaching up to 2.5% w/w. semanticscholar.org

Table 1: Example of HPLC-UV Conditions for Nafcillin Degradation Analysis

| Parameter | Condition |

|---|---|

| Column | YMC ODS-AQ, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium dihydrogen orthophosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | T0.01/75:25, T40/35:65, T50/35:65, T51/75:25, T60/75:25 |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µl |

This table is a representative example based on published research findings. nih.govsemanticscholar.org

For highly sensitive and specific detection, HPLC is coupled with mass spectrometry (MS). This combination, particularly tandem mass spectrometry (MS/MS), allows for the unambiguous identification and trace-level quantification of analytes. Electrospray ionization (ESI) is a common interface used for these analyses.

In the investigation of nafcillin degradation, LC-MS/MS analysis is crucial for the structural elucidation of unknown impurities. nih.gov For example, an impurity formed during stability studies was detected, showing a protonated molecular ion [M+H]⁺ at an m/z of 688. nih.govsemanticscholar.org This indicates the formation of a more complex degradation product, potentially a dimer involving the penilloic acid moiety. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass data, such as an observed [M+H]⁺ ion at m/z 688.2343, which helps in determining the elemental composition of the impurity. arkat-usa.org

Methods for the simultaneous determination of multiple penicillins and their corresponding penicilloic acids often rely on LC-MS/MS due to its high selectivity and sensitivity, which is necessary for analyzing complex matrices. measurlabs.com

When a significant degradation product is detected, preparative HPLC is employed to isolate it in sufficient quantities for further structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to maximize yield.

In one study, a thermal degradation product of nafcillin was isolated using a Hyperprep HS C18 column (250 mm x 21.2 mm, 8 µm particle size). nih.govsemanticscholar.org The separation was achieved with a mobile phase of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile at a high flow rate of 30 mL/min, with UV detection at 225 nm. semanticscholar.org The collected fractions containing the impurity were then processed to remove the mobile phase components, yielding the isolated compound for further analysis. semanticscholar.org This process successfully yielded the impurity with a chromatographic purity of approximately 80.0%. semanticscholar.org

Table 2: Example of Preparative HPLC Conditions for Isolation of a Nafcillin Degradation Product

| Parameter | Condition |

|---|---|

| Column | Hyperprep HS C18, 250 mm x 21.2 mm, 8 µm |

| Mobile Phase A | 1% aqueous ammonium acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | T0.01/100:0, T20/95:5, T40/90:10, T60/85:15, T80/82:18, T100/100:0, T120/20:80 |

| Flow Rate | 30 mL/min |

| Detection | UV at 225 nm |

This table is a representative example based on published research findings. semanticscholar.org

HPLC-Mass Spectrometry (HPLC-MS/MS, LC/ESI-TOF-MS) for High-Sensitivity and Specificity

Gas Chromatography (GC) (if applicable for volatile derivatives)

Gas chromatography is generally not suitable for the direct analysis of polar and non-volatile compounds like penilloic acids. iatp.org Their low volatility prevents them from being easily transferred into the gas phase for separation. However, GC analysis can be made possible through a chemical derivatization step that converts the non-volatile analytes into more volatile derivatives.

For other penicillins, such as penicillin G, GC-MS/MS methods have been developed that involve derivatization with agents like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) to form a volatile ester. mdpi.com This approach could theoretically be applied to the penilloic acids of nafcillin. The derivatization step, however, adds complexity to the sample preparation process and must be carefully optimized for reproducibility. iatp.orgmdpi.com Due to these challenges, liquid chromatography remains the overwhelmingly preferred technique for the analysis of penicillin degradation products.

Spectrophotometric and Spectrofluorometric Assays

While chromatographic methods are dominant, spectrophotometric assays offer simpler and often faster alternatives for the determination of total penicilloates, although they typically lack the specificity to distinguish between different degradation products.

One general spectrophotometric procedure for the determination of penicilloates is based on their ability to reduce Copper(II) ions. nih.gov The resulting Copper(I) ions are then detected using a chromogenic reagent like neocuproine. nih.gov This method has been applied to various penicilloates with a sensitivity range of 5.6-56 µM. nih.gov

Another novel colorimetric method relies on the decolorization of a pre-formed chromophore by penicilloic acids. google.com In this system, a chromogenic substrate is oxidized by a peroxidase, and the resulting colored product is then decolorized by the penicilloic acid in the presence of a mercury-containing compound which acts as a "decolorization enhancer." google.com This method can distinguish between the intact penicillin and its hydrolyzed penicilloic acid form. google.com

Spectrofluorometric methods have also been developed for some penicillin degradation products. For instance, the penicilloic acid of amoxicillin (B794) can form a fluorescent product in the presence of mercuric chloride, a reaction not observed with the parent drug. While not specific to nafcillin, this principle of selective derivatization to yield a fluorescent product could potentially be adapted for the analysis of nafcillin penilloic acid.

Colorimetric Methods for Degradation Product Determination

Colorimetric methods offer a straightforward and often rapid means of determining the presence and concentration of penicillin degradation products, including penilloic acids. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

Iodometric Methods

Iodometric titration is a classical analytical technique that has been widely applied to the quantitative determination of penicillins and their degradation products. jocpr.comuspbpep.comrsc.org The fundamental principle of this method lies in the reaction of the degradation products, specifically the penicilloic acid which is formed upon the hydrolysis of the β-lactam ring, with a known excess amount of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275). uspbpep.com

The hydrolysis of the penicillin molecule is a key initial step, which can be achieved by treatment with sodium hydroxide (B78521). uspbpep.com This process opens the β-lactam ring to form the corresponding penicilloic acid. The subsequent reaction with iodine is not strictly stoichiometric and can be influenced by factors such as temperature, necessitating careful standardization of the reaction conditions. jocpr.com A common procedure involves allowing the sample to react with a standardized iodine solution for a specific time before titrating the excess iodine. uspbpep.com A blank determination, without the analyte, is also performed to calculate the amount of iodine consumed by the penicilloic acid. uspbpep.com

To enhance the reaction kinetics, modifications to the classical iodometric method have been explored. One such approach involves the use of potassium hydrogen peroxymonosulfate (B1194676) as an oxidizing agent. jocpr.comnih.govjocpr.com This reagent rapidly oxidizes the sulfur atom in the thiazolidine (B150603) ring of the penicillin molecule. jocpr.comnih.gov Studies have shown that one mole of penicillin reacts with one mole of potassium hydrogen peroxymonosulfate within a minute, allowing for a much faster analysis compared to traditional methods. jocpr.comjocpr.com The relative standard deviation (RSD) for this modified method has been reported to be ≤ 2.35%. jocpr.com

Table 1: Key Parameters in Iodometric Determination of Penicillins

| Parameter | Description | Reference |

|---|---|---|

| Principle | Back-titration of excess iodine after reaction with penicilloic acid. | uspbpep.com |

| Initial Step | Hydrolysis of the β-lactam ring to form penicilloic acid. | uspbpep.com |

| Titrant | Standardized sodium thiosulfate solution. | uspbpep.com |

| Indicator | Starch indicator is typically used to detect the endpoint. | uspbpep.com |

| Reaction Time | Can be lengthy in classical methods (e.g., 15 minutes or more). | jocpr.comuspbpep.com |

| Modified Method | Use of potassium hydrogen peroxymonosulfate for rapid oxidation. | jocpr.comnih.govjocpr.com |

| Modified Reaction Time | Approximately 1 minute. | jocpr.com |

Peroxidase-Chromophore Decolorization Assays

Peroxidase-chromophore decolorization assays represent another colorimetric approach for the detection of penicilloic acids. google.comgoogle.com This method is based on the principle that the open β-lactam ring of a penicilloic acid can decolorize a pre-formed chromophore in the presence of a decolorization enhancer. google.com The intact penicillin molecule does not cause this decolorization. google.com

The chromophore is typically generated by the oxidation of a chromogenic substrate, such as a derivative of p-phenylenediamine (B122844) or benzidine, by a peroxidase enzyme. google.comgoogle.com A key component of this assay is the "decolorization enhancer," which is often a mercury-containing compound. google.comgoogle.com The presence of this enhancer is essential for the decolorization reaction to occur with penicilloic acids. google.com

This assay can be used to differentiate between penicillinase activity (which produces penicilloic acid) and the presence of the intact antibiotic. google.com The intensity of the color decrease is proportional to the amount of penicilloic acid present. Research has shown this method can be applied to the qualitative and quantitative analysis of the open beta-lactam ring end product resulting from the hydrolysis of a beta-lactam antibiotic. nih.gov

Biosensor Development for Enzymatically Formed Penilloic Acids

The enzymatic hydrolysis of penicillins by penicillinase to form penicilloic acids is a highly specific reaction that has been harnessed for the development of biosensors. These analytical devices offer the potential for rapid, sensitive, and selective detection of penicillins and their degradation products.

One approach involves immobilizing the penicillinase enzyme onto a transducer. When the target penicillin is present, the enzyme catalyzes its hydrolysis to penicilloic acid. This reaction leads to a local change in pH due to the acidic nature of the penicilloic acid. rsc.org This pH change can be detected by various means, such as a pH-sensitive hydrogel. rsc.org For instance, a two-dimensional photonic crystal hydrogel biosensor has been developed where the pH decrease causes the hydrogel to shrink, resulting in a blue-shift in the diffraction wavelength that can be observed colorimetrically. rsc.org

Another strategy utilizes a charge-transfer technique. In this type of biosensor, the production of penicilloic acid and H+ ions is detected by a charge accumulation system, which can amplify the sensing signal. nih.gov Such biosensors have demonstrated high sensitivity, a wide linear range, and a fast response time. nih.gov

Potentiometric biosensors have also been fabricated using materials like zinc oxide (ZnO) nanorods with immobilized penicillinase. mdpi.com The enzymatic reaction produces charged ions that are selectively detected by the sensor, resulting in a measurable potential change. These sensors have shown good stability, high sensitivity, and selectivity, with negligible interference from other common substances. mdpi.com

Table 2: Characteristics of Different Penicillin Biosensors

| Biosensor Type | Principle of Detection | Key Features | Reference(s) |

|---|---|---|---|

| Photonic Crystal Hydrogel | pH change-induced hydrogel shrinkage and color change. | Colorimetric detection, high selectivity. | rsc.org |

| Charge-Transfer Technique | Amplified detection of H+ ions from penicilloic acid. | High sensitivity, wide linear range, fast response. | nih.gov |

| Potentiometric (ZnO Nanorods) | Detection of charged ions from enzymatic reaction. | High sensitivity, good stability, selective. | mdpi.com |

| Colorimetric (Enzyme-based) | Acidometric detection using pH indicators. | Simple, visual detection. | ntno.org |

Sample Preparation and Extraction Strategies for Complex Matrices

The accurate determination of nafcillin and its penilloic acids in complex biological matrices such as plasma, serum, milk, and tissue requires effective sample preparation to remove interfering substances. dcu.ienih.govchromatographyonline.com Common strategies include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). nih.govresearchgate.netacs.orgorientjchem.org

Protein Precipitation: This is often the initial step when dealing with biological fluids like plasma or serum. nih.govnih.govthermofisher.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. nih.govthermofisher.com The precipitated proteins are then removed by centrifugation or filtration, leaving the analyte of interest in the supernatant. nih.govthermofisher.com A one-step protein precipitation has been successfully used for the preparation of nafcillin from serum samples. nih.gov Integral solvent-induced protein precipitation (iSPP) is a more advanced technique that assesses changes in protein stability upon ligand binding. nih.govacs.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. chromatographyonline.comacs.orgjssuni.edu.in It involves passing the sample through a cartridge containing a solid sorbent that selectively retains the analyte or the interferences. The analyte is then eluted with a suitable solvent. For the analysis of β-lactam antibiotics, including nafcillin, in milk, Carbograph 4 cartridges have been used. acs.org Oasis HLB cartridges are also commonly employed for the extraction of a broad range of antibiotics from various matrices. jssuni.edu.inresearchgate.net Dispersive solid-phase extraction (d-SPE), a variation of SPE, is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been applied to the analysis of penicillin residues in food products. jssuni.edu.in

Liquid-Liquid Extraction (LLE): LLE partitions analytes between two immiscible liquid phases. researchgate.netorientjchem.org This technique is often used for sample clean-up after an initial extraction step. For instance, in the analysis of nafcillin in milk, an initial extraction with acetonitrile can be followed by a liquid-liquid partition with n-hexane to remove fats. jst.go.jpnih.gov LLE has been employed in methods for the determination of β-lactam antibiotic residues in bovine milk, followed by further clean-up steps. researchgate.netnih.gov

Table 3: Comparison of Sample Preparation Techniques for Nafcillin and its Metabolites

| Technique | Principle | Advantages | Disadvantages | Common Application | Reference(s) |

|---|---|---|---|---|---|

| Protein Precipitation | Denaturation and removal of proteins using a precipitating agent. | Simple, rapid, inexpensive. | May not remove all interferences, risk of analyte co-precipitation. | Serum, plasma. | nih.govnih.govthermofisher.com |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | High selectivity, good clean-up and concentration. | Can be more time-consuming and costly than precipitation. | Milk, tissue, water. | acs.orgjssuni.edu.inresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. | Good for removing non-polar interferences like fats. | Can be labor-intensive, may use large volumes of organic solvents. | Milk, environmental samples. | researchgate.netorientjchem.orgjst.go.jp |

The choice of the most appropriate sample preparation strategy depends on the complexity of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. Often, a combination of these techniques is employed to achieve the desired level of cleanliness and sensitivity for the accurate quantification of the penilloic acids of nafcillin.

Immunochemical and Antigenic Properties of Penilloic Acids of Nafcillin

Mechanisms of Hapten Formation: Covalent Modification of Proteins

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. wikipedia.org The penilloic acid of nafcillin (B1677895), a degradation product of the parent antibiotic, acts as a hapten. armaspharmaceuticals.comwikipedia.org The formation of a complete antigen from a hapten involves the covalent modification of endogenous proteins. inchem.orgjiaci.orgnih.govnumberanalytics.com This process is central to the immunogenicity of many small-molecule drugs, including penicillins. nih.govnih.govacs.org

The mechanism of hapten formation by penicillin degradation products involves the reactive β-lactam ring. 21umas.edu.ye This ring can be opened by nucleophiles, such as the amino groups of lysine (B10760008) residues on proteins. inchem.orgresearchgate.net This reaction results in the formation of a stable, covalent bond between the drug metabolite and the protein, creating a new antigenic determinant. jiaci.orgpatsnap.com This drug-protein conjugate is then recognized by the immune system as foreign, initiating an immune response. wikipedia.orginchem.org

Stereochemical Influence on Antigenic Determinants: Diastereoisomeric Hapten Formation

The covalent binding of penicillin degradation products to proteins can result in the formation of diastereoisomeric haptens. nih.govnih.gov This stereochemical complexity arises from the multiple chiral centers in the penicillin molecule and the potential for different orientations of the hapten upon binding to the protein. 21umas.edu.ye

Studies on benzylpenicillin have shown that its rearrangement product, benzylpenicillenic acid, is a key intermediate in the formation of diastereoisomeric benzylpenicilloyl (BPO) antigens on proteins like human serum albumin. nih.govnih.gov This suggests that different degradation pathways can lead to structurally distinct haptens, each with the potential to be recognized by the immune system. nih.gov The formation of these diastereomers is a function of time and concentration, with multiple epitopes being formed with increased exposure. nih.govnih.gov This multiplicity of hapten formation contributes to the complexity of the immune response to penicillins. nih.gov

In Vitro Immunological Reactivity and Cross-Reactivity Studies

The immunological reactivity of penicillin derivatives can be assessed in vitro using various techniques, such as hemagglutination inhibition tests. nih.gov These studies help to understand the cross-reactivity patterns between different penicillin metabolites and their ability to interact with antibodies raised against specific penicillin determinants. nih.gov

Interaction with Antibodies (e.g., Anti-Benzylpenicilloyl Antibodies)

Research has shown that both penicilloic and penilloic acids can interact with anti-benzylpenicilloyl (BPO) antibodies. nih.gov The BPO group is considered the major antigenic determinant of penicillin allergy. nih.gov Studies evaluating the interaction of various penicilloic and penilloic acids with rabbit anti-BPO antibodies have demonstrated cross-reactivity. nih.gov This indicates that the antibodies can recognize and bind to structurally related haptens, not just the one used to induce the initial immune response. The extent of this cross-reactivity is influenced by the side-chain structure of the parent penicillin. nih.gov

Comparative Reactivity of Penicilloic and Penilloic Acids

In comparative studies, penicilloic acids have been found to be significantly more reactive on a molar basis than their corresponding penilloic acids in binding to anti-benzylpenicilloyl antibodies. researchgate.netnih.gov One study found that, on average, penicilloic acids were 11 times more reactive. researchgate.netnih.gov This difference in reactivity highlights the importance of the specific chemical structure of the hapten in determining its immunologic potential.

Table 1: Comparative Reactivity of Penicilloic and Penilloic Acids

| Compound Type | Relative Reactivity (Molar Basis) |

|---|---|

| Penicilloic Acids | Higher |

Protein Conjugation Studies with Model Proteins (e.g., Human Serum Albumin)

To understand the initial steps of hapten formation, researchers have studied the conjugation of penicillin derivatives with model proteins like human serum albumin (HSA). nih.govnih.govresearchgate.net HSA is a major serum protein and a likely carrier for haptens in vivo. nih.govdrugs.com

Studies with nafcillin have shown that it can interact with HSA through ionic adsorption on the protein surface. nih.gov This initial non-covalent binding can then facilitate the covalent modification of the protein. nih.gov Mass spectrometric analysis of HSA exposed to benzylpenicillin and its degradation products has revealed that specific lysine residues (Lys199 and Lys525) are selectively targeted for covalent modification at low drug concentrations. nih.govnih.gov As the concentration and incubation time increase, multiple lysine residues on albumin become modified, demonstrating a time- and concentration-dependent multiplicity of hapten formation. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Nafcillin |

| Penilloic Acids of Nafcillin |

| Penicilloic Acids |

| Benzylpenicillin |

| Benzylpenicillenic Acid |

| Benzylpenicilloyl (BPO) |

| Human Serum Albumin (HSA) |

| Amoxicillin (B794) |

| Ampicillin (B1664943) |

| Carbenicillin |

| Cloxacillin |

| Dicloxacillin |

| Floxacillin |

| Methicillin |

| Oxacillin (B1211168) |

| Penicillin G |

| Penicillin V |

| Phenethicillin |

| Propicillin |

| Ticarcillin |

| Cefazolin |

| Ertapenem |

| Daptomycin |

| Ceftriaxone |

| Vancomycin |

| Clindamycin |

| Piperacillin-tazobactam |

| Cefepime |

| Ceftazidime |

| Aztreonam |

| Ceftaroline |

| Carbapenems |

| Urushiol |

| Staurosporine |

| Gentamicin |

| Tobramycin |

| Amikacin |

| Kanamycin |

| D-cycloserine |

| Rutin |

Factors Influencing the Formation and Stability of Penilloic Acids of Nafcillin

Impact of pH on Degradation Kinetics and Product Profiles

The pH of the environment is a primary determinant of nafcillin's stability. Like other penicillins, nafcillin's degradation is subject to catalysis by both acids and bases. researchgate.net The β-lactam ring is susceptible to hydrolysis across a wide pH range, but the rate of this breakdown varies significantly. researchgate.netresearchgate.net

Generally, penicillins exhibit their greatest stability in the neutral to slightly acidic pH range, approximately pH 6.0-7.0. researchgate.netacs.org As the pH deviates from this optimal range, the rate of hydrolysis increases. Studies on penicillin G, a related β-lactam, show a characteristic V-shaped curve when the logarithm of the degradation rate constant is plotted against pH, with the minimum rate occurring around pH 7.0. acs.org Under strongly acidic conditions (pH < 3), penicillins undergo complex reactions leading to various inactive products. uobasrah.edu.iq In weakly acidic to alkaline conditions, the primary degradation product is the corresponding penicilloic acid. uobasrah.edu.iq

For instance, research on penicillin degradation kinetics has shown that acidic conditions can be more conducive to degradation than alkaline ones. researchgate.netnih.gov In one study, the degradation rate constant (k) for penicillin at 100°C was found to be significantly higher at pH 4 (k=0.1603 min⁻¹) compared to pH 7 (k=0.0039 min⁻¹) and pH 10 (k=0.0485 min⁻¹). researchgate.netnih.gov While nafcillin (B1677895) itself is noted to be more stable in acid than many other penicillins, allowing for its oral administration, it is still subject to inactivation in the acidic environment of the stomach. uobasrah.edu.iqnih.gov

The profile of degradation products can also be pH-dependent. For penicillin G, under alkaline conditions, penicilloic acid is the major product, which can further undergo decarboxylation to form penilloic acid. alliedacademies.org In acidic conditions, however, penillic acid becomes the predominant degradation product. alliedacademies.org

Table 1: Effect of pH on Penicillin Degradation Rate Constant (k) at 100°C

| pH | Degradation Rate Constant (k) (min⁻¹) |

|---|---|

| 4 | 0.1603 |

| 7 | 0.0039 |

| 10 | 0.0485 |

Data sourced from a study on general penicillin degradation, illustrating the significant impact of pH. nih.gov

Temperature Effects on Degradation Rates and Pathways

Temperature is another critical factor that accelerates the degradation of nafcillin. An increase in temperature provides the necessary activation energy for the hydrolytic reactions that break down the β-lactam ring. acs.org The degradation process generally follows the Arrhenius equation, where the rate constant increases with temperature. acs.orgnih.gov

Studies on various β-lactam antibiotics have consistently shown that hydrolysis rates increase significantly with a rise in temperature. nih.govnih.gov For example, hydrolysis rates for ampicillin (B1664943), cefalotin, and cefoxitin (B1668866) were observed to increase 2.5 to 3.9-fold for every 10°C increase in temperature. nih.gov For penicillin G, the activation energy for degradation has been calculated at approximately 83.5 kJ·mol⁻¹, indicating the energy required for the hydrolysis of the β-lactam ring. acs.orgnih.gov

The stability of nafcillin formulations is directly tied to storage temperature. Nafcillin sodium powder is generally stable for years in its dry state at room temperature. nih.gov However, once reconstituted into a solution, its stability decreases. For example, reconstituted nafcillin solutions are typically stable for 3 days at room temperature (25°C) or 7 days under refrigeration (4°C). pdr.net Frozen solutions remain stable for longer periods, but must be thawed properly to avoid precipitation and loss of potency. pdr.netdrugs.com Formal stability studies on nafcillin sodium have been conducted at accelerated conditions (40°C) and long-term storage conditions (25°C) to evaluate the formation of degradation products over time. nih.gov Heat treatment during food processing, such as in milk, has also been shown to be a major factor in the degradation of residual penicillins, including nafcillin. researchgate.net

Table 2: Stability of Reconstituted Nafcillin Sodium Solutions

| Storage Condition | Concentration Range | Diluent | Stability Period |

|---|---|---|---|

| Room Temperature (25°C) | 10 to 200 mg/mL | 0.9% NaCl or Sterile Water | 24 hours |

| Refrigeration (4°C) | 10 to 200 mg/mL | 0.9% NaCl or Sterile Water | 7 days |

| Room Temperature (25°C) | 2 to 30 mg/mL | 5% Dextrose | 24 hours |

| Refrigeration (4°C) | 10 to 30 mg/mL | 5% Dextrose | 7 days |

Data compiled from stability information for nafcillin sodium for injection. pdr.net

Influence of Metal Ions and Chelating Agents on Hydrolysis

The presence of certain metal ions can catalyze the hydrolysis of the β-lactam ring, accelerating the degradation of nafcillin. researchgate.netnih.gov These ions can act as Lewis acids, coordinating to the carbonyl oxygen of the β-lactam ring and increasing its susceptibility to nucleophilic attack by water.

Research has demonstrated the catalytic effects of various divalent metal ions on penicillin degradation. nih.govacs.org In a study investigating the hydrothermal treatment of penicillin, several metal ions were tested for their catalytic effect. nih.gov The results indicated that Zn²⁺ had the most significant catalytic activity, followed by Cu²⁺, Mn²⁺, and Fe²⁺. nih.gov The addition of just 5 mg·L⁻¹ of Zn²⁺ at pH 7 resulted in a 100% degradation rate after 60 minutes. nih.gov Other studies have also shown that Ni²⁺, Cu²⁺, and Zn²⁺ can enhance the oxidation rates of penicillin G. acs.org The use of metal nanoparticles, such as Fe, Cu, and bimetallic Fe/Cu, has also been explored for the deliberate degradation of nafcillin in aqueous environments. researchgate.netsci-hub.se

Given that metal ions can promote degradation, the use of chelating agents in formulations can potentially mitigate this effect. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from participating in catalytic reactions. While not extensively detailed for nafcillin specifically in the provided context, the principle applies. By binding to trace metal ions that may be present as impurities in formulation components, chelating agents could enhance the stability of nafcillin solutions.

Table 3: Catalytic Effect of Metal Ions on Penicillin Degradation

| Metal Ion | Observed Effect |

|---|---|

| Zn²⁺ | Most significant catalytic effect |

| Cu²⁺ | Catalytic effect, less than Zn²⁺ |

| Mn²⁺ | Positive but lesser catalytic effect |

| Fe²⁺ | Minimal to no positive effect in some studies |

Based on findings from hydrothermal treatment of penicillin. nih.gov

Intrinsic Molecular Factors: Steric and Electronic Effects of Nafcillin's Side Chain on Beta-Lactam Ring Stability

The inherent stability of nafcillin against certain types of degradation, particularly enzymatic hydrolysis by penicillinases, is a direct result of its unique molecular structure. uomus.edu.iquobasrah.edu.iq The key to this resistance lies in the bulky acyl side chain attached to the 6-amino position of the penam (B1241934) core. philadelphia.edu.jouobasrah.edu.iq

Nafcillin possesses a 2-ethoxy-1-naphthyl group as its side chain. uobasrah.edu.iquobasrah.edu.iq This large, rigid aromatic system provides significant steric hindrance, or a "steric shield," around the β-lactam ring. uomus.edu.iqresearchgate.net This bulkiness physically blocks the approach of the β-lactamase enzyme's active site, preventing it from catalyzing the hydrolytic opening of the lactam ring. uomus.edu.iquobasrah.edu.iq This is the primary mechanism that confers resistance to staphylococcal β-lactamases. uobasrah.edu.iq The steric bulk of the ethoxy group and the second ring of the naphthalene (B1677914) group are crucial for this protective effect. uobasrah.edu.iq

Table of Compounds Mentioned

| Compound Name |

|---|

| Nafcillin |

| Penilloic Acids of Nafcillin |

| Penicillin G |

| Penicilloic Acid |

| Penillic Acid |

| Methicillin |

| Oxacillin (B1211168) |

| Cloxacillin |

| Dicloxacillin |

| Ampicillin |

| Cefalotin |

| Cefoxitin |

| Lidocaine hydrochloride |

| Citrate |

| Acetate (B1210297) |

| Phosphate (B84403) |

| Sodium Bicarbonate |

| Sodium Chloride |

| Dextrose |

Comparative Analysis with Other Penicillin Degradation Products

Commonalities in Degradation Pathways Across Various Penicillins

A fundamental commonality in the degradation of all penicillins is the susceptibility of the strained β-lactam ring to hydrolysis. researchgate.netencyclopedia.pub This process, which can be catalyzed by acid, base, or enzymes (β-lactamases), leads to the opening of the β-lactam ring to form the corresponding penicilloic acid. uobasrah.edu.iqhmdb.cawikipedia.org This initial step is a shared feature across the penicillin family, from Penicillin G to semi-synthetic derivatives like ampicillin (B1664943) and nafcillin (B1677895). spaic.ptnih.gov

Penicilloic acid is often an intermediate, which can undergo further rearrangement. ebi.ac.uk Under acidic conditions, penicillins can rearrange into penillic acids. ebi.ac.ukresearchgate.net The formation of penicilloic acid is a primary route of inactivation for penicillin antibiotics. uobasrah.edu.iq

The table below summarizes common degradation products identified for various penicillins, highlighting the recurring formation of penicilloic and penilloic acids.

Table 1: Common Degradation Products of Various Penicillins

| Penicillin | Common Degradation Products |

|---|---|

| Penicillin G | Penicilloic Acid, Penilloic Acid, Isopenillic Acid, Phenylacetylglycine. researchgate.netresearchgate.netpnas.org |

| Ampicillin | Penicilloic Acid. nih.gov |

| Amoxicillin (B794) | Penicilloic Acid. nih.gov |

| Methicillin | Penicilloic Acid, Penilloic Acid. nih.gov |

Distinctive Features of Nafcillin's Penilloic Acid Formation

While sharing the general degradation pathway, the formation of nafcillin's degradation products exhibits distinctive features primarily due to its unique side chain: a 2-ethoxy-1-naphthyl group. This bulky side chain provides significant steric hindrance, which plays a crucial role in its stability. uobasrah.edu.iq

Key distinctive features include:

Resistance to β-Lactamase: The steric crowding afforded by the ethoxy group and the naphthalene (B1677914) ring makes nafcillin significantly more resistant to hydrolysis by staphylococcal penicillinase compared to other penicillins like penicillin G. uobasrah.edu.iqpatsnap.com This inherent stability influences the rate and conditions under which its degradation products, including penilloic acid, are formed.

Specific Degradation Pathway: Research has identified a specific degradation pathway for nafcillin under stress conditions. This process begins with the hydrolytic opening of the β-lactam ring, followed by a rearrangement of the penicillin moiety and an intramolecular cleavage of the β-lactam by the thiol group. semanticscholar.orgnih.gov

Dimerization: Under thermal stress, nafcillin has been shown to form a unique dimeric impurity. The structure of this impurity suggests that the dimerization of nafcillin may occur during degradation, a phenomenon that points to a complex reaction cascade beyond simple hydrolysis. nih.gov

Comparative Studies of Immunochemical Properties of Degradation Products from Different Penicillins

The degradation products of penicillins, not the parent drugs themselves, are primarily responsible for eliciting immune responses. nih.govspaic.pt The penicilloyl group, formed by the opening of the β-lactam ring, acts as a hapten by covalently binding to proteins, forming what is known as the major antigenic determinant. nih.govwho.int Penicilloic and penilloic acids are key players in these immunological reactions. hmdb.caspaic.ptresearchgate.net

Comparative studies have been conducted to evaluate the immunochemical reactivity of degradation products from various penicillins. In one such study, the interaction between penicilloic and penilloic acids from several penicillins and rabbit antibenzylpenicilloyl antibodies was assessed using hemagglutination inhibition. nih.gov

The results indicated that while both penicilloic and penilloic acids can interact with antibodies raised against the penicilloyl determinant, their reactivity differs. A significant finding was that, on a molar basis, penicilloic acids were generally more reactive than their corresponding penilloic acids in this system by an average factor of 11. nih.gov This suggests that the penicilloic acid structure may present a conformation that is more readily recognized by these specific antibodies. The structural similarity of the side chain to that of benzylpenicillin also influences the degree of cross-reactivity. nih.gov

Table 2: Comparative Reactivity of Penicilloic and Penilloic Acids with Antibenzylpenicilloyl Antibodies Data derived from hemagglutination inhibition measurements. Higher values indicate lower reactivity (more inhibitor required).

| Parent Penicillin | Compound | Molar Concentration for 50% Inhibition (x 10⁻⁷) |

|---|---|---|

| Penicillin G | Benzylpenicilloic Acid | 0.015 |

| Benzylpenilloic Acid | 0.20 | |

| Methicillin | Methicillin Penicilloic Acid | 1.1 |

| Methicillin Penilloic Acid | 1.8 | |

| Cloxacillin | Cloxacillin Penicilloic Acid | 4.8 |

| Cloxacillin Penilloic Acid | 200 | |

| Penicillin V | Penicillin V Penicilloic Acid | 0.08 |

Source: Adapted from De Haan, P., et al. (1986). Preparation and immunological cross-reactions of penicilloic and penilloic acids. nih.gov

Future Research Directions and Unresolved Questions in Penilloic Acid Chemistry

Advanced Mechanistic Investigations of Complex Degradation Pathways

The transformation of nafcillin (B1677895) into penilloic acids is a multi-step process influenced by various factors. While the hydrolytic opening of the β-lactam ring to form penicilloic acid is a known primary step, the subsequent rearrangement and degradation to penilloic acids involve complex chemical pathways that are not fully elucidated. nih.gov

Future research should focus on:

Identifying Intermediates: Utilizing advanced spectroscopic and spectrometric techniques to identify and characterize transient intermediates formed during the degradation process. This will provide a more complete picture of the reaction mechanism.

Kinetic Studies: Conducting detailed kinetic studies under various conditions (pH, temperature, solvent) to understand the rate-limiting steps and influencing factors in the formation of different penilloic acid isomers. acs.org

Isotopic Labeling: Employing isotopic labeling studies to trace the movement of specific atoms throughout the degradation pathway, offering definitive evidence for proposed mechanisms.

Recent studies on the thermal degradation of nafcillin sodium have identified novel impurities, suggesting that the degradation pathways are more complex than previously understood. researchgate.netarkat-usa.org These investigations highlight the need for continued exploration into the intricate mechanisms governing the formation of penilloic acids and other degradation products. researchgate.netarkat-usa.org

Development of Novel High-Throughput Analytical Techniques

The accurate and rapid detection of nafcillin penilloic acids is crucial for quality control in pharmaceutical formulations and for studying their potential biological effects. Current analytical methods, while effective, can be time-consuming and may not be suitable for screening large numbers of samples.

Future advancements in analytical techniques should aim for:

High-Throughput Screening (HTS): Developing HTS methods, potentially utilizing techniques like laser-assisted electrospray ionization-ion mobility spectrometry (LAESI-IMS), for the rapid screening of novel compounds and degradation products from microbial or synthetic sources. nih.gov

Biosensors: Creating highly specific biosensors, possibly based on enzymatic reactions or molecularly imprinted polymers, for the real-time detection of penilloic acids. taylorandfrancis.comrsc.org Research into penicillinase-based biosensors has shown promise for detecting penicilloic acid, and similar principles could be adapted for penilloic acids. taylorandfrancis.com

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) for the sensitive and specific quantification of penilloic acids in complex matrices like milk products. researchgate.net

A summary of current and potential future analytical techniques is presented in the table below.

| Analytical Technique | Current Application | Potential Future Development |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of nafcillin and its degradation products. nih.govresearchgate.net | Coupling with advanced detectors for enhanced sensitivity and specificity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of degradation impurities. arkat-usa.orgresearchgate.net | Miniaturization and automation for high-throughput analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. nih.govresearchgate.net | Development of in-situ NMR techniques to monitor degradation in real-time. |

| Biosensors | Detection of penicillin and penicilloic acid. taylorandfrancis.com | Design of specific biosensors for nafcillin penilloic acids. |

| Molecularly Imprinted Polymers (MIPs) | Selective extraction of penicilloic acid. rsc.org | Development of MIPs with high selectivity for nafcillin penilloic acids. |

Deeper Exploration of Stereochemical Control in Hapten Formation

Penilloic acids can act as haptens, small molecules that can elicit an immune response when attached to a larger carrier molecule like a protein. The stereochemistry of the penilloic acid can significantly influence its interaction with immune receptors. The hydrolysis of the β-lactam ring can lead to the formation of multiple diastereomers of penilloic acid. axios-research.com

Key areas for future investigation include:

Stereospecific Synthesis: Developing synthetic methods to produce individual stereoisomers of nafcillin penilloic acid in high purity. This will allow for the precise study of their individual biological activities.

Hapten-Protein Conjugate Analysis: Characterizing the specific sites and stereochemistry of penilloic acid attachment to proteins. This will provide insights into how these haptens are presented to the immune system.

Immunological Studies: Investigating the differential immune responses elicited by various stereoisomers of nafcillin penilloic acid. This could involve studying T-cell activation and antibody production in response to specific hapten-carrier conjugates. nih.govnih.gov

Understanding the stereochemical factors that govern hapten formation and recognition is crucial for elucidating the mechanisms of penicillin-related hypersensitivity reactions.

Computational Predictions of Degradation Product Reactivity

Computational chemistry offers powerful tools to predict the reactivity and potential degradation pathways of molecules. nih.gov Applying these methods to nafcillin and its degradation products can provide valuable insights and guide experimental studies.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the transition states and reaction energies of various degradation pathways, helping to identify the most likely mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the interaction of penilloic acids with biological macromolecules, such as proteins and enzymes, to predict their binding affinities and potential for haptenization.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the reactivity and potential toxicity of various nafcillin degradation products based on their chemical structures.

By combining computational predictions with experimental validation, researchers can accelerate the understanding of the complex chemistry of nafcillin penilloic acids and their potential biological consequences.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying penilloic acids of nafcillin in complex biological matrices?

Answer:

The identification and quantification of penilloic acids require high-resolution techniques such as UHPLC-MS/MS (ultra-high-performance liquid chromatography-tandem mass spectrometry) to resolve fragmentation patterns specific to these metabolites. For example, protonated penilloic acids from β-lactam antibiotics exhibit distinct m/z signals (e.g., m/z 309.1253 for penicillin G derivatives) . Stability studies often employ HPLC-UV with gradient optimization (e.g., 25-minute gradients) to separate isomers and matrix components . Method validation should include intra-day/inter-day precision (RSD <5%) and linearity across serial dilutions .

Advanced: How can researchers address discrepancies in penilloic acid quantification caused by matrix interference in LC-MS/MS assays?

Answer:

Matrix effects can be mitigated by:

- Chromatographic optimization : Extending run times (e.g., 32 minutes) to resolve co-eluting peaks, as demonstrated in citrus fruit analyses .

- Internal standardization : Using isotopically labeled analogs to normalize signal drift.

- Statistical validation : Applying partial least squares discriminant analysis (PLS-DA) to assess model accuracy (e.g., R² = 0.8357) and identify confounding variables .

- Sample cleanup : Solid-phase extraction (SPE) to reduce lipid/protein interference in biological fluids .

Basic: What experimental parameters should be prioritized when designing stability studies for nafcillin-derived penilloic acids?

Answer:

Key parameters include:

- Storage conditions : Temperature (room temperature vs. controlled), light exposure, and solvent composition (e.g., NS vs. D5W solutions) .

- Analytical frequency : Sampling at intervals (0, 48 h, 1–6 weeks) to track degradation kinetics.

- Endpoint criteria : pH monitoring, particulate formation, and chromatographic purity thresholds (e.g., ≥95% by HPLC) .

- Replicate analysis : Triplicate injections to ensure precision .

Advanced: What statistical approaches are suitable for analyzing metabolomic data related to penilloic acid-induced biological responses?

Answer:

Principal component analysis (PCA) and PLS-DA are critical for identifying metabolite clusters (e.g., arachidonic acid metabolites in lung tissue) and assessing intergroup separation quality. For example, PLS-DA models with accuracy >0.83 and R² >0.8 indicate reliable classification of penilloic acid effects . Heatmaps and hierarchical clustering further visualize dose-dependent metabolic shifts. Data should be normalized to internal standards and validated via permutation testing .

Basic: How can the purity of synthesized penilloic acid derivatives be validated to meet pharmaceutical research standards?

Answer:

Purity validation requires:

- Multi-technique characterization : NMR (¹H/¹³C), HPLC-UV (≥99% purity), and HRMS to confirm structural integrity .

- Batch documentation : Certificates of Analysis (CoA) detailing lot-specific data (e.g., CAS 940306-33-2 for penilloic acids of nafcillin) .

- Impurity profiling : LC-MS/MS to detect residual β-lactam precursors or degradation byproducts .

Advanced: What methodological challenges arise in resolving chiral isomers of penilloic acids during structural characterization?

Answer:

Chiral resolution challenges include:

- Partial peak splitting : Observed as double peaks for (R)- and (S)-penilloic acids in extended LC gradients .

- Column selection : Chiral stationary phases (e.g., cellulose-based) to enhance enantiomeric separation.

- Quantitative bias : Isomer-specific ionization efficiencies in MS require calibration with enantiomerically pure standards .

Basic: What are the critical steps in sample preparation for detecting trace levels of penilloic acids in in vitro degradation studies?

Answer:

- Quenching reactions : Immediate acidification (pH 2–3) to halt enzymatic activity .

- Protein precipitation : Acetonitrile/methanol mixtures to remove interfering macromolecules.

- SPE enrichment : C18 cartridges for metabolite concentration .

- Stability controls : Parallel analysis of spiked samples to assess recovery rates (>85%) .

Advanced: How do researchers reconcile conflicting data on penilloic acid's role in hypersensitivity mechanisms across different preclinical models?

Answer:

Discrepancies arise from:

- Model variability : Species-specific immune responses (e.g., murine vs. primate IgE/non-IgE pathways) .

- Metabolite profiling : Comprehensive LC-MS/MS screens to identify context-dependent biomarkers (e.g., prostaglandins vs. leukotrienes) .

- Dose-response rigor : Establishing NOAEL (no observed adverse effect level) thresholds via repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.